molecular formula C16H14N2O2 B2712819 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 303149-17-9

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No.: B2712819
CAS No.: 303149-17-9
M. Wt: 266.3
InChI Key: AXAQCZUETWYHAU-ICFOKQHNSA-N
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Description

Historical Context of Isatin Oxime Derivatives

Isatin (1H-indole-2,3-dione), first isolated in 1840 through the oxidation of indigo, laid the foundation for a vast array of derivatives with enhanced bioactivity. The introduction of oxime groups to the isatin scaffold emerged prominently in the mid-20th century as researchers sought to exploit the nucleophilicity of the oxime nitrogen for further functionalization. Early studies demonstrated that oxime formation at C-3 significantly altered electronic properties, improving binding affinity to biological targets such as enzymes and receptors. The specific incorporation of alkylbenzyl groups at N-1, as seen in this compound, represents a strategic advancement to modulate lipophilicity and steric bulk, critical factors in drug-likeness parameters.

Structural Relationship to Isatin Scaffold

The parent isatin structure consists of a bicyclic framework with two ketone groups at positions 2 and 3. In this compound, three key modifications occur:

  • N-1 Substitution : The 4-methylbenzyl group introduces a hydrophobic aryl moiety, enhancing membrane permeability compared to unsubstituted isatin.
  • C-3 Oxime Formation : Conversion of the C-3 ketone to an oxime (=N-OH) creates a hydrogen bond donor/acceptor site, facilitating interactions with polar residues in binding pockets.
  • Conformational Rigidity : The planar indole ring system restricts rotational freedom, favoring preorganization for target engagement.

Comparative spectral analysis with simpler isatin derivatives reveals distinct features:

  • IR Spectroscopy : A broad peak near 3185 cm⁻¹ confirms oxime O-H stretching.
  • ¹H NMR : A singlet at δ 8.12 ppm corresponds to the triazole proton in related conjugates, though absent in this compound, highlighting structural divergence.
  • Mass Spectrometry : Molecular ion peaks align with calculated masses for C₁₆H₁₃N₂O₂, validating synthetic success.

Significance in Medicinal Chemistry Research

This derivative’s significance stems from its dual capacity for covalent and non-covalent interactions:

  • Covalent Modulation : The oxime group participates in click chemistry reactions, enabling conjugation to azides for triazole formation—a strategy used in prodrug development.
  • Non-Covalent Binding : The indole core mimics tryptophan residues, allowing integration into protein hydrophobic pockets.

Recent computational studies predict favorable ADME properties:

Parameter Value
milogP 2.1 ± 0.3
Topological PSA 65.2 Ų
Hydrogen Bond Donors 2
Rule of 5 Violations 0

Data adapted from in silico models suggest oral bioavailability, positioning it as a lead candidate for further optimization.

Current Research Landscape

Ongoing investigations focus on three primary domains:

  • Antimicrobial Applications : Analogous compounds exhibit MIC values as low as 0.0083 µM/mL against Staphylococcus epidermidis, surpassing ciprofloxacin in potency. The 4-methylbenzyl group may enhance Gram-positive targeting by interacting with lipid teichoic acids.
  • Antitubercular Activity : Ethylene-tethered isatin-coumarin hybrids demonstrate MICs of 32 µg/mL against multidrug-resistant Mycobacterium tuberculosis, with substitution patterns at C-5 critically influencing efficacy.
  • Anticancer Potential : Isatin-oxime triazoles inhibit topoisomerase IIα at IC₅₀ values of 1.8 µM, mediated through intercalation and stabilization of DNA-enzyme complexes.

Synthetic methodologies continue to evolve, with recent advances employing:

  • Copper Nanoparticle Catalysis : Enables regioselective triazole formation in aqueous media, improving green chemistry metrics.
  • Continuous Flow Reactors : Enhances yield (≥85%) and purity for scale-up production of N-alkylated intermediates.

This compound’s versatility ensures its central role in hybrid molecule development, bridging traditional heterocyclic chemistry with modern drug discovery paradigms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRVRQQUGMJOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has shown that compounds containing the indole structure, including derivatives like 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, can exhibit significant anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle checkpoints .
    • For example, derivatives of indole have been evaluated against a range of cancer cell lines, revealing IC50 values that indicate their potential as therapeutic agents .
  • Biological Activity :
    • Indoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The oxime functional group may enhance these properties by increasing the compound's reactivity and ability to interact with biological macromolecules .
    • A study highlighted the potential of indole derivatives in combating biofilms and bacterial infections, suggesting that this compound could contribute to new antibacterial strategies .

Pharmacological Insights

  • Checkpoint Kinase Inhibition :
    • Research has indicated that indole derivatives can act as inhibitors of checkpoint kinase 1 (Chk1), which plays a critical role in DNA damage response and cell cycle regulation. Such inhibition can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents .
    • This property suggests that this compound may be explored further for its potential in combination therapies aimed at improving cancer treatment outcomes.
  • Drug-Like Properties :
    • Evaluations using computational tools like SwissADME have shown that compounds similar to this compound possess favorable drug-like characteristics, including optimal solubility and permeability profiles. This makes them suitable candidates for further development into pharmaceutical agents .

Case Studies

Study Findings Reference
Anticancer EvaluationThe compound exhibited significant growth inhibition in several cancer cell lines with IC50 values ranging from low micromolar concentrations.
Chk1 InhibitionDemonstrated potential as a Chk1 inhibitor leading to enhanced DNA damage response in tumor cells.
Antibacterial ActivityShowed efficacy against biofilm-forming bacteria, highlighting its potential use in treating resistant infections.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds with receptor binding sites, leading to different modes of interaction compared to carbonyl compounds. This interaction can result in the inhibition of enzymes such as kinases, which play a crucial role in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of indole-2,3-dione derivatives are highly sensitive to substitutions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Indole-2,3-Dione Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features Biological Activity Source
1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-oxime 4-Methylbenzyl (N1), oxime (C3) C₁₆H₁₄N₂O₂ Enhanced lipophilicity, moderate polarity Under investigation
NS309 (6,7-Dichloro-1H-indole-2,3-dione 3-oxime) 6,7-Dichloro (C6, C7), oxime (C3) C₈H₄Cl₂N₂O₂ Electron-withdrawing Cl groups SK channel activator, neuroprotection
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime 3,4-Dichlorobenzyl (N1), oxime (C3) C₁₅H₁₀Cl₂N₂O₂ High halogen content Apoptosis induction
5-Phenyl-1H-indole-2,3-dione 3-oxime Phenyl (C5), oxime (C3) C₁₄H₁₀N₂O₂ Extended π-system Potential α-glucosidase inhibition
5-Chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-oxime Trimethylsilyl (N1), Cl (C5) C₁₁H₁₁ClN₂O₂Si Silicon-based hydrophobicity Antidepressant candidate
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Cl): Enhance electrophilicity and binding to metal ions or polar residues in enzymes. NS309’s dichloro groups improve SK channel activation efficacy . Lipophilic groups (e.g., methylbenzyl, trimethylsilyl): Increase membrane permeability. The 4-methylbenzyl group in the target compound may improve bioavailability compared to unsubstituted analogs .

Apoptosis Induction: The 3,4-dichlorobenzyl derivative (C₁₅H₁₀Cl₂N₂O₂) triggers apoptosis, likely due to its high halogen content enhancing protein binding . Antidepressant Potential: The trimethylsilyl group in C₁₁H₁₁ClN₂O₂Si improves blood-brain barrier penetration, as shown in computational studies .

Reactivity Notes:
  • Oxime Formation : Oximes are typically synthesized by reacting ketones (e.g., isatin) with hydroxylamine under acidic or neutral conditions .
  • Halogenated Derivatives : Chlorine or bromine substituents are introduced via electrophilic substitution or alkylation, often requiring catalysts like Cs₂CO₃ .

Biological Activity

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, a derivative of indole, exhibits significant biological activity that has garnered interest in medicinal chemistry. This compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic agents.

The compound can undergo various chemical reactions, which include:

  • Oxidation : The oxime group can be oxidized to form nitrile oxides.
  • Reduction : The oxime group can be reduced to form amines.
  • Substitution : The oxime group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. These transformations are essential for synthesizing more complex bioactive molecules from the parent compound .

The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction is fundamental to the compound's biological effects, particularly in cancer therapy where it may inhibit tumor growth by targeting critical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (breast)5.5
A549 (lung)4.4
HCT116 (colon)3.1
U937 (leukemia)1.8

These results indicate that the compound is particularly effective against human myeloid leukemia cells, highlighting its potential in cancer therapy .

Case Studies

A notable study evaluated the compound's effects on tumor growth in xenograft models. Administration of 30 mg/kg significantly inhibited tumor growth by approximately 80% without causing substantial weight loss in the subjects. This suggests a favorable therapeutic window and minimal systemic toxicity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with indole derivatives. For example, alkylation of 1H-indole-2,3-dione with 4-methylbenzyl halides under basic conditions (e.g., NaH in DMF) forms the 1-(4-methylbenzyl) intermediate. Subsequent oximation at the 3-keto position using hydroxylamine hydrochloride yields the oxime derivative . Purification is achieved via column chromatography (e.g., cyclohexane/EtOAC gradients) or recrystallization from DMF/acetic acid mixtures . Purity is validated by TLC (Rf values), NMR (chemical shifts for oxime protons at δ ~9–11 ppm), and HRMS (e.g., [M+H]+ ion matching theoretical mass) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • 1H/13C NMR : Identify oxime (-NH-O) protons (δ ~9–11 ppm) and aromatic/benzyl substituents. For example, the 4-methylbenzyl group shows characteristic singlet methyl protons at δ ~2.4 ppm and aromatic protons as multiplet signals .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .
  • IR Spectroscopy : Detect C=O (stretching ~1700 cm⁻¹) and N-O (stretching ~930 cm⁻¹) groups .
    Consistency with literature data (e.g., NMR shifts for analogous indole-oximes) is essential for structural validation .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Hygroscopicity Tests : Monitor mass changes under high humidity.
  • Light Sensitivity : Store samples in amber vials and compare NMR/HRMS data pre- and post-exposure .
    For long-term storage, desiccants and inert atmospheres (N2/Ar) are recommended to prevent oxidation of the oxime moiety .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

Contradictions often arise from:

  • Tautomerism : The oxime group may exist as syn/anti isomers, causing split peaks. Use variable-temperature NMR to observe dynamic equilibria .
  • Impurity Peaks : Compare HRMS with NMR integration ratios. For example, residual DMF (δ ~2.7–3.0 ppm) can be removed via prolonged vacuum drying .
    Advanced methods like 2D NMR (COSY, HSQC) or X-ray crystallography (for crystalline derivatives) resolve ambiguities .

Q. What strategies optimize low reaction yields in the oximation step?

Low yields (~30–50%) are common due to competing side reactions. Mitigation approaches include:

  • pH Control : Maintain mildly acidic conditions (pH 5–6) to favor oxime formation over hydrolysis .
  • Catalyst Screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl2) can accelerate oximation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave-assisted synthesis reduces reaction time .

Q. How can computational modeling predict the compound’s bioactivity or reactivity?

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the oxime’s NH-O group is a potential hydrogen-bond donor .
  • Molecular Docking : Screen against targets (e.g., antioxidant enzymes or kinase inhibitors) using software like AutoDock Vina. Prioritize binding affinity (ΔG < -7 kcal/mol) and pose validation via MD simulations .

Q. What experimental designs are used to evaluate its antioxidant or enzyme-inhibitory activity?

  • In Vitro Assays :
    • DPPH/ABTS Radical Scavenging : Measure IC50 values at 517 nm/734 nm .
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to quantify ATP consumption .
  • Control Experiments : Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with dose-response curves (R² > 0.95) .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols using independent batches and open-source spectral databases (e.g., PubChem) .
  • Safety Protocols : Follow GHS Category 4 guidelines (oral/dermal toxicity) with PPE (gloves, goggles) and fume hoods for handling .

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